molecular formula C16H14FNO3 B3115231 Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-pyridyl)-propionate CAS No. 208655-02-1

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-pyridyl)-propionate

Cat. No. B3115231
CAS RN: 208655-02-1
M. Wt: 287.28 g/mol
InChI Key: HIMSOLORGBMBAH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-pyridyl)-propionate, also known as EFOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFOP is a synthetic derivative of the natural compound curcumin, which is found in turmeric.

Scientific Research Applications

Photoreaction Studies

Ethyl 3-(2-pyridyl)propionate formation, resulting from irradiating 3-(2-pyridyl)propanal diethylacetal in acetonitrile, was studied by Fleming and Bachelder (1991). This research showed that the photoreaction is unique to the heteroaromatic pyridine and only occurs in acetonitrile, indicating potential applications in photochemistry and material science (Fleming & Bachelder, 1991).

Synthesis of Pyrimidine Derivatives

Goryaeva, Burgart, and Saloutin (2009) explored the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates. This research contributes to the development of new compounds with potential pharmacological properties (Goryaeva, Burgart, & Saloutin, 2009).

Cancer Treatment Potential

A study by Riadi et al. (2021) highlighted the synthesis of a new quinazolinone-based derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate. This compound exhibited potent cytotoxic activity against several human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Crystal Structure Analysis

Sapnakumari et al. (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. The study provided detailed crystal structure analysis, contributing to the understanding of molecular conformations in organic chemistry (Sapnakumari et al., 2014).

Anticoccidial Agent Research

Biftu et al. (2005) discovered a series of 2,3-diaryl pyrroles, including a compound with a 4-fluorophenyl group, as potent inhibitors of Eimeria tenella cGMP-dependent protein kinase. This finding indicates the compound's potential as a novel anticoccidial agent (Biftu et al., 2005).

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-3-oxo-3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)14(11-3-5-13(17)6-4-11)15(19)12-7-9-18-10-8-12/h3-10,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSOLORGBMBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-pyridyl)-propionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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